molecular formula C7H5NS B1489423 Phenyl-D5 isothiocyanate CAS No. 74881-77-9

Phenyl-D5 isothiocyanate

Cat. No. B1489423
CAS RN: 74881-77-9
M. Wt: 140.22 g/mol
InChI Key: QKFJKGMPGYROCL-RALIUCGRSA-N
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Description

Phenyl isothiocyanate is an aromatic isothiocyanate that participates in dehydration reactions of alcohols . It is widely used for the synthesis of various biologically important heterocyclic compounds .


Synthesis Analysis

A novel synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen and mild conditions . Another method involves the transformation of anilines into isothiocyanates under ball milling, promoted by KOH .


Molecular Structure Analysis

The molecular formula of Phenyl isothiocyanate is CHNS . Its average mass is 135.186 Da and its monoisotopic mass is 135.014267 Da . For Phenyl-D5 isothiocyanate, the molecular weight is 140.21 .


Chemical Reactions Analysis

Phenyl isothiocyanate is highly reactive with various amines . A new efficient method for the synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines .


Physical And Chemical Properties Analysis

Phenyl isothiocyanate is a colorless liquid with a pungent odor . It has a density of 1.1288 g/cm3 , a melting point of -21 °C, and a boiling point of 221 °C . It is negligibly soluble in water but soluble in ethanol and ether .

Scientific Research Applications

Chemopreventive Effects

Isothiocyanates, including phenyl isothiocyanate, have shown significant anticarcinogenic effects in various animal models of cancer. These compounds, notably phenethyl isothiocyanate and related isothiocyanates, induce apoptosis in cancer cells, such as HeLa cells, through a caspase-3-dependent mechanism. This provides a distinct mechanism for their chemopreventive functions (Yu et al., 1998).

Analytical Chemistry Applications

Phenyl isothiocyanate is used as an electrophilic reagent for peptide chain sequencing and pre-column derivatization of α-amino acids. It is particularly utilized in chromatographic methods for enantioresolution on vancomycin bonded chiral phases, demonstrating its utility in the analysis of complex biological mixtures (Chen, 2003).

Surface Chemistry

Phenyl isothiocyanate's interaction with surfaces like Ge(100)-2 × 1 has been studied using techniques like Fourier transform infrared (FTIR) spectroscopy and X-ray photoelectron spectroscopy (XPS). These studies provide insights into the adsorption and reaction mechanisms of isothiocyanates on semiconductor surfaces, relevant in material science and nanotechnology (Loscutoff et al., 2010).

Antimicrobial Applications

The antimicrobial properties of phenyl isothiocyanate have been explored by grafting it onto surfaces like microfibrillated cellulose. This creates contact active antimicrobial surfaces, potentially useful in packaging applications to prevent bacterial contamination (Saini et al., 2015).

Nematode Management in Agriculture

In agricultural research, isothiocyanates derived from plants like Brassicaceae have been studied for their potential to manage plant-parasitic nematodes. Phenyl isothiocyanate, in particular, demonstrates toxic effects against nematodes like Tylenchulus semipenetrans and Meloidogyne javanica, indicating its potential use in biocontrol strategies (Zasada & Ferris, 2003).

Safety And Hazards

Phenyl isothiocyanate is toxic and flammable . It causes severe skin burns and eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and is toxic to aquatic life .

Future Directions

There is a growing interest in the synthesis of isothiocyanates due to their various biological properties and their significance in synthetic chemistry . Future research may focus on developing synthetic methods for isothiocyanates with low toxicity, safety, low cost, and high output rate .

properties

IUPAC Name

1,2,3,4,5-pentadeuterio-6-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NS/c9-6-8-7-4-2-1-3-5-7/h1-5H/i1D,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFJKGMPGYROCL-RALIUCGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N=C=S)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenyl-D5 isothiocyanate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl-D5 isothiocyanate
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Phenyl-D5 isothiocyanate
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Phenyl-D5 isothiocyanate
Reactant of Route 4
Phenyl-D5 isothiocyanate
Reactant of Route 5
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Phenyl-D5 isothiocyanate
Reactant of Route 6
Reactant of Route 6
Phenyl-D5 isothiocyanate

Citations

For This Compound
1
Citations
AG Ramzy, K Lammintausta, M Matura… - British Journal of …, 2017 - academic.oup.com
… The internal standards, diethyl‐d5 thiourea (DETU‐d 5 ) and ethyl‐d5 isothiocyanate (EITC‐d 5 ), were synthesized as described in the literature,8,14 while phenyl‐d5‐isothiocyanate (…
Number of citations: 3 academic.oup.com

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